molecular formula C23H29NO2 B5417421 N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide

Cat. No.: B5417421
M. Wt: 351.5 g/mol
InChI Key: OQYCMWLXXMQMMG-OUKQBFOZSA-N
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Description

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzamide group attached to a phenyl ring substituted with tert-butyl groups and a hydroxyl group. The presence of these functional groups imparts significant stability and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-ditert-butyl-4-hydroxybenzaldehyde and benzamide.

    Condensation Reaction: The aldehyde group of 3,5-ditert-butyl-4-hydroxybenzaldehyde undergoes a condensation reaction with the amine group of benzamide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an additive in materials science to enhance the stability and performance of polymers and other materials.

Mechanism of Action

The mechanism of action of N-[(E)-

Properties

IUPAC Name

N-[(E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)ethenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-22(2,3)18-14-16(15-19(20(18)25)23(4,5)6)12-13-24-21(26)17-10-8-7-9-11-17/h7-15,25H,1-6H3,(H,24,26)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYCMWLXXMQMMG-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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